molecular formula C10H15N3O2 B13610175 methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate

methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13610175
M. Wt: 209.24 g/mol
InChI Key: WQKSXMFTLBWRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine and pyrazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: A structurally similar compound with potential biological activities.

    2-pyrrolidinone, 1-methyl-: Another related compound with applications in organic synthesis and materials science.

Uniqueness

Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of the pyrazole and pyrrolidine rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 1-methyl-4-pyrrolidin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-6-7(8-4-3-5-11-8)9(12-13)10(14)15-2/h6,8,11H,3-5H2,1-2H3

InChI Key

WQKSXMFTLBWRSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.